![molecular formula C23H22N4O4S B11640383 ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)

ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

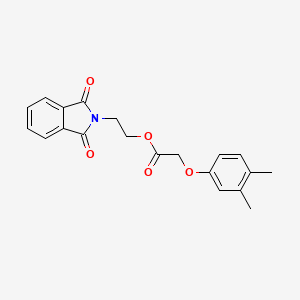

El 4-(5-{(Z)-[5-imino-2-(2-metilpropil)-7-oxo-5H-[1,3,4]tiadiazolo[3,2-a]pirimidin-6(7H)-ilideno]metil}furan-2-il)benzoato de etilo es un complejo compuesto orgánico con una estructura única que incluye un núcleo tiadiazolo-pirimidina, un anillo furano y un éster benzoato

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del 4-(5-{(Z)-[5-imino-2-(2-metilpropil)-7-oxo-5H-[1,3,4]tiadiazolo[3,2-a]pirimidin-6(7H)-ilideno]metil}furan-2-il)benzoato de etilo normalmente implica varios pasos, comenzando desde materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del núcleo tiadiazolo-pirimidina, la introducción del anillo furano y la esterificación para formar el éster benzoato. Cada paso requiere condiciones de reacción específicas, como el uso de solventes apropiados, catalizadores y control de temperatura.

Métodos de Producción Industrial

En un entorno industrial, la producción de este compuesto implicaría la ampliación de los métodos de síntesis de laboratorio. Esto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de técnicas de purificación eficientes. El uso de reactores de flujo continuo y sistemas automatizados podría mejorar la eficiencia y la reproducibilidad del proceso de síntesis.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 4-(5-{(Z)-[5-imino-2-(2-metilpropil)-7-oxo-5H-[1,3,4]tiadiazolo[3,2-a]pirimidin-6(7H)-ilideno]metil}furan-2-il)benzoato de etilo puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.

Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., permanganato de potasio), agentes reductores (p. ej., borohidruro de sodio) y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH deben controlarse cuidadosamente para lograr los resultados deseados.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, como halógenos, grupos alquilo o grupos arilo.

Aplicaciones Científicas De Investigación

El 4-(5-{(Z)-[5-imino-2-(2-metilpropil)-7-oxo-5H-[1,3,4]tiadiazolo[3,2-a]pirimidin-6(7H)-ilideno]metil}furan-2-il)benzoato de etilo tiene varias aplicaciones de investigación científica:

Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, incluidos los productos farmacéuticos y agroquímicos.

Biología: Puede servir como sonda o ligando en ensayos bioquímicos para estudiar la actividad enzimática o la unión a receptores.

Medicina: El compuesto tiene aplicaciones terapéuticas potenciales, como actuar como un inhibidor de enzimas o vías específicas involucradas en los procesos de la enfermedad.

Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas, como polímeros o recubrimientos.

Mecanismo De Acción

El mecanismo de acción del 4-(5-{(Z)-[5-imino-2-(2-metilpropil)-7-oxo-5H-[1,3,4]tiadiazolo[3,2-a]pirimidin-6(7H)-ilideno]metil}furan-2-il)benzoato de etilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y afectando las vías de señalización descendentes. Los objetivos moleculares y las vías exactas involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.

Comparación Con Compuestos Similares

El 4-(5-{(Z)-[5-imino-2-(2-metilpropil)-7-oxo-5H-[1,3,4]tiadiazolo[3,2-a]pirimidin-6(7H)-ilideno]metil}furan-2-il)benzoato de etilo se puede comparar con otros compuestos similares, tales como:

Derivados de tiadiazolo-pirimidina: Estos compuestos comparten el núcleo tiadiazolo-pirimidina y pueden tener actividades biológicas similares.

Ésteres que contienen furano: Los compuestos con un anillo furano y un grupo funcional éster pueden exhibir reactividad química y aplicaciones similares.

Ésteres de benzoato: Estos compuestos tienen el grupo funcional éster de benzoato y se pueden utilizar en aplicaciones industriales similares.

La singularidad del 4-(5-{(Z)-[5-imino-2-(2-metilpropil)-7-oxo-5H-[1,3,4]tiadiazolo[3,2-a]pirimidin-6(7H)-ilideno]metil}furan-2-il)benzoato de etilo radica en su combinación específica de características estructurales, que confieren propiedades químicas y biológicas distintas.

Propiedades

Fórmula molecular |

C23H22N4O4S |

|---|---|

Peso molecular |

450.5 g/mol |

Nombre IUPAC |

ethyl 4-[5-[(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate |

InChI |

InChI=1S/C23H22N4O4S/c1-4-30-22(29)15-7-5-14(6-8-15)18-10-9-16(31-18)12-17-20(24)27-23(25-21(17)28)32-19(26-27)11-13(2)3/h5-10,12-13,24H,4,11H2,1-3H3/b17-12-,24-20? |

Clave InChI |

DXERLRJBQQZITH-WPTKKBASSA-N |

SMILES isomérico |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC(C)C |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 4-(3-methoxy-4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11640302.png)

![4-chloro-2,2-diethyl-9-(prop-1-en-2-yl)-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11640307.png)

![6-Amino-4-(4-tert-butylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640312.png)

![methyl 3-[(N,N-dimethylglycyl)amino]-1H-indole-2-carboxylate](/img/structure/B11640319.png)

![1-[2-(4-Nitrophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11640322.png)

![(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640333.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11640338.png)

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640344.png)

![(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640359.png)

![ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11640367.png)

![(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-4,6(1H,5H)-dione](/img/structure/B11640370.png)

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640376.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640378.png)